molecular formula C6H10N4O2 B13309256 methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13309256
M. Wt: 170.17 g/mol
InChI Key: FUFDBKGHFJVVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C6H10N4O2 It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate ester derivative. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often feature the efficient construction of the triazole ring under flow conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The amino group in the triazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C6H10N4O2/c1-4(5(11)12-2)10-3-8-6(7)9-10/h3-4H,1-2H3,(H2,7,9)

InChI Key

FUFDBKGHFJVVTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=NC(=N1)N

Origin of Product

United States

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